molecular formula C23H23N3O2 B11117588 N,N'-bis(2-phenylethyl)pyridine-2,5-dicarboxamide

N,N'-bis(2-phenylethyl)pyridine-2,5-dicarboxamide

Cat. No.: B11117588
M. Wt: 373.4 g/mol
InChI Key: JVOFYZNWJRZBPY-UHFFFAOYSA-N
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Description

N2,N5-BIS(2-PHENYLETHYL)PYRIDINE-2,5-DICARBOXAMIDE is a compound belonging to the class of pyridine dicarboxamides. These compounds are known for their versatile applications in coordination chemistry, catalysis, and as ligands in various chemical reactions . The structure of N2,N5-BIS(2-PHENYLETHYL)PYRIDINE-2,5-DICARBOXAMIDE features a pyridine ring substituted with two phenylethyl groups at the nitrogen atoms of the carboxamide groups.

Preparation Methods

The synthesis of N2,N5-BIS(2-PHENYLETHYL)PYRIDINE-2,5-DICARBOXAMIDE typically involves the condensation of pyridine-2,5-dicarboxylic acid with 2-phenylethylamine . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Scientific Research Applications

N2,N5-BIS(2-PHENYLETHYL)PYRIDINE-2,5-DICARBOXAMIDE has several scientific research applications:

Comparison with Similar Compounds

N2,N5-BIS(2-PHENYLETHYL)PYRIDINE-2,5-DICARBOXAMIDE can be compared with other pyridine dicarboxamide derivatives such as:

N2,N5-BIS(2-PHENYLETHYL)PYRIDINE-2,5-DICARBOXAMIDE stands out due to its unique substitution pattern, which imparts distinct chemical and physical properties, making it valuable in various research fields.

Properties

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

2-N,5-N-bis(2-phenylethyl)pyridine-2,5-dicarboxamide

InChI

InChI=1S/C23H23N3O2/c27-22(24-15-13-18-7-3-1-4-8-18)20-11-12-21(26-17-20)23(28)25-16-14-19-9-5-2-6-10-19/h1-12,17H,13-16H2,(H,24,27)(H,25,28)

InChI Key

JVOFYZNWJRZBPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CN=C(C=C2)C(=O)NCCC3=CC=CC=C3

Origin of Product

United States

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